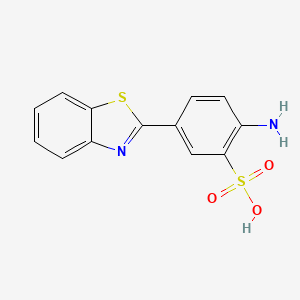
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate is a complex organic compound with a unique structure that includes a cyclopentene ring, a brominated butanoate ester, and an enone functionality. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopentene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Enone Functionality: This step often involves oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Esterification: The final step involves the esterification of the intermediate with 2-bromo-3,3-dimethylbutanoic acid using a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The enone functionality can be further oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reagents used.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or H₂O₂ can be used under acidic or basic conditions.
Reduction: Common reducing agents include NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like NaNH₂, KOH, or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials.
作用機序
The mechanism of action of (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The enone functionality can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target.
類似化合物との比較
Similar Compounds
- (3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl N-tert-butylcarbamate
- Diethyl 3-oxo-2-prop-2-enylpentanedioate
Uniqueness
(3-Oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate is unique due to its combination of a cyclopentene ring, enone functionality, and brominated ester. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
特性
CAS番号 |
98991-93-6 |
|---|---|
分子式 |
C15H21BrO3 |
分子量 |
329.23 g/mol |
IUPAC名 |
(3-oxo-2-prop-2-enylcyclopenten-1-yl)methyl 2-bromo-3,3-dimethylbutanoate |
InChI |
InChI=1S/C15H21BrO3/c1-5-6-11-10(7-8-12(11)17)9-19-14(18)13(16)15(2,3)4/h5,13H,1,6-9H2,2-4H3 |
InChIキー |
LZLKKEXTUPKDMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(C(=O)OCC1=C(C(=O)CC1)CC=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


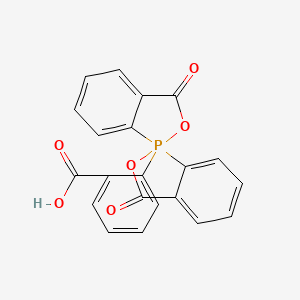
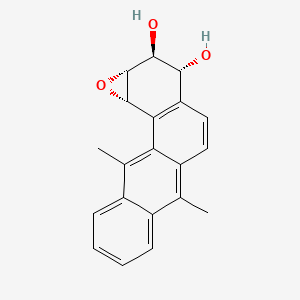
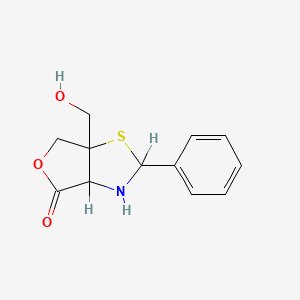
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
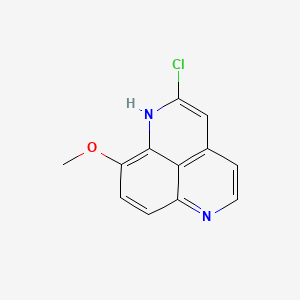

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
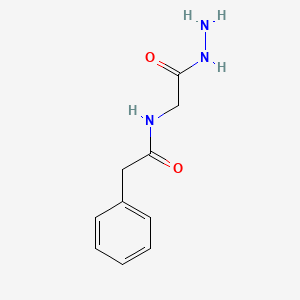

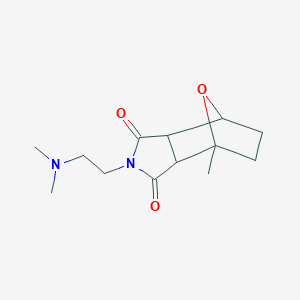
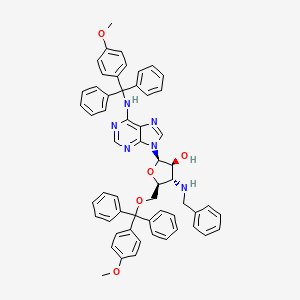
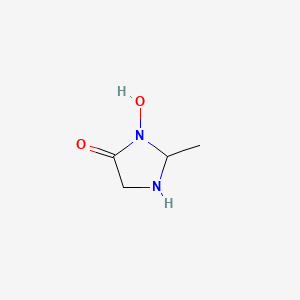
![Methyl 1-[(benzyloxy)carbonyl]prolylvalylglycinate](/img/structure/B12799204.png)
